molecular formula C9H10N2O4 B1444784 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester CAS No. 1187930-77-3

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Cat. No. B1444784
CAS RN: 1187930-77-3
M. Wt: 210.19 g/mol
InChI Key: JEMCSVZOLYMEFA-UHFFFAOYSA-N
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Description

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a synthetic benzodiazepine derivative with potential applications in medicinal chemistry and drug discovery. It has a molecular weight of 210.19 g/mol . The compound appears as a light yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 2-amino-3,5-pyridinedicarboxylate . The InChI code for this compound is 1S/C9H10N2O4/c1-14-8(12)5-3-6(9(13)15-2)7(10)11-4-5/h3-4H,1-2H3,(H2,10,11) .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 210.19 g/mol .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Rearrangements in Chemical Synthesis : A study by Kim (1986) discusses the treatment of a related compound, 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, under various conditions, resulting in multiple products. This highlights the compound's reactivity and utility in chemical synthesis (Kim, 1986).

  • Cyclization Reactions : Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters with cyanoacetamides, leading to various heterocyclization products. This research demonstrates the compound's potential in creating diverse heterocyclic structures (Chigorina, Bespalov, & Dotsenko, 2019).

  • Crystallographic Analysis : Alfonso and Stoeckli-Evans (2016) analyzed the crystal structure of a similar compound, 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid dimethyl ester, providing insight into molecular conformation and bonding angles. Such studies are crucial for understanding molecular interactions in chemistry (Alfonso & Stoeckli-Evans, 2016).

Biochemical Applications

  • Peptide Synthesis : Dutta and Morley (1971) reported on the preparation of 2-pyridyl esters, including compounds structurally similar to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, and their application in peptide synthesis. This showcases the compound's relevance in biochemical research and drug development (Dutta & Morley, 1971).

Material Science and Pharmaceutical Applications

  • Development of Functionalized Ligands : Meskini et al. (2011) conducted a study on the synthesis of functionalized ligands, including derivatives of pyridine-dicarboxylic acid esters. Such research contributes to the development of new materials and pharmaceuticals (Meskini et al., 2011).

  • Catalysis in Pharmaceutical Synthesis : Sun Ji-gu (2014) discussed the use of pyridine derivatives, like 4-dimethyl amino pyridine, in pharmaceutical synthesis, emphasizing the role of such compounds as catalysts in the synthesis of various drugs (Sun Ji-gu, 2014).

Biochemical Analysis

Biochemical Properties

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with diphenylurea derivatives, indicating its potential as a host molecule . The nature of these interactions often involves hydrogen bonding and π-π interactions, which stabilize the complexes formed.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function. These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions often involve hydrogen bonds and π-π stacking, which contribute to the stability and specificity of the binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and health. The compound’s role in these pathways is essential for understanding its potential therapeutic benefits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Understanding how the compound is transported and distributed is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

dimethyl 2-aminopyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)5-3-6(9(13)15-2)7(10)11-4-5/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMCSVZOLYMEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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